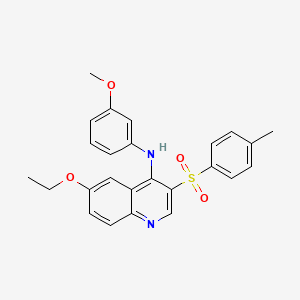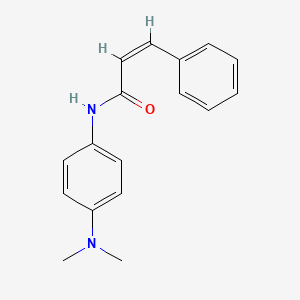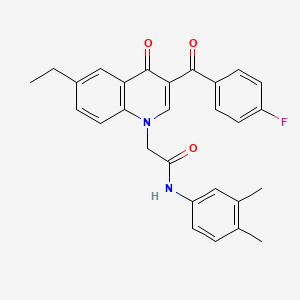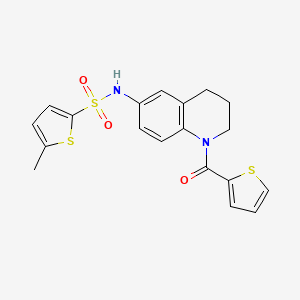
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide” is a complex organic molecule. It contains a cyclopropyl group, which is a three-carbon ring, attached to a benzenesulfonamide moiety via a methylene bridge . The benzenesulfonamide part of the molecule suggests that it might have some biological activity, as sulfonamides are known to be used in many drugs .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule and can affect its reactivity . The benzenesulfonamide group is a six-membered carbon ring (benzene) attached to a sulfonamide group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .Chemical Reactions Analysis
The chemical reactions of this compound would be expected to involve the functional groups present in the molecule. The cyclopropyl group, due to its ring strain, can undergo ring-opening reactions . The sulfonamide group can participate in a variety of reactions, including hydrolysis and reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group could increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization
Sulfonamides, including compounds structurally related to N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide, have been extensively studied for their synthesis and structural characterization. For instance, a study detailed the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, emphasizing the importance of structural and electronic property investigations for such compounds (Murthy et al., 2018).
Molecular Docking and Bioassay Studies
Research has also focused on the synthesis of sulfonamide derivatives for molecular docking and bioassay studies, particularly as inhibitors for specific enzymes. An example includes the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, its crystal structure determination, and the evaluation of its activity as a cyclooxygenase-2 inhibitor through molecular docking and in vitro bioassay studies (Al-Hourani et al., 2016).
Antimicrobial Activities
A significant area of research for sulfonamide compounds is their antimicrobial activity. Studies have synthesized novel sulfonamide derivatives and evaluated their antibacterial and antifungal activities, providing insights into their potential as antimicrobial agents. For example, a series of sulfonamide derivatives were synthesized and assessed for their antimicrobial properties, highlighting the importance of structural modifications in enhancing activity (Ghorab et al., 2017).
Anticancer Potential
Research into sulfonamide derivatives includes exploring their potential as anticancer agents. Studies have investigated the in vitro and in vivo anticancer activities of specific sulfonamide compounds, such as 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, assessing their efficacy against pancreatic cancer cells and their pharmacological properties (Wang et al., 2012).
Propriétés
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-10-3-4-12(7-11(10)2)18(16,17)14-8-13(9-15)5-6-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVOIICYDGVOEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367572.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2367573.png)
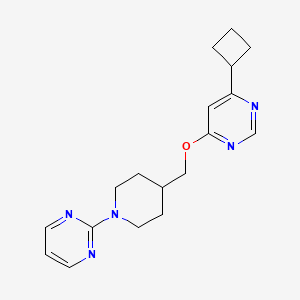
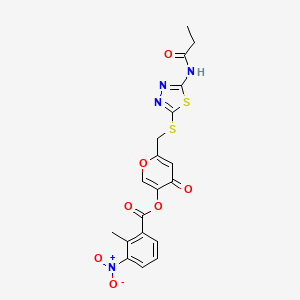
piperidino]ethoxy}phenyl)methanone](/img/structure/B2367576.png)
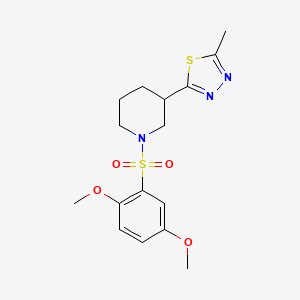
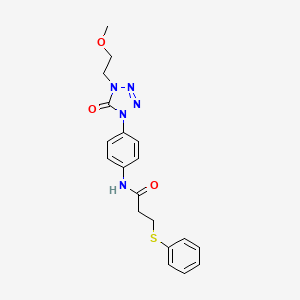
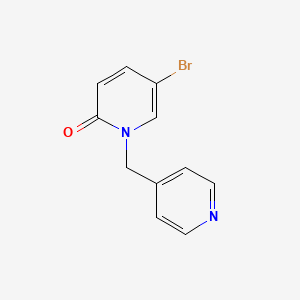
![2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2367582.png)

